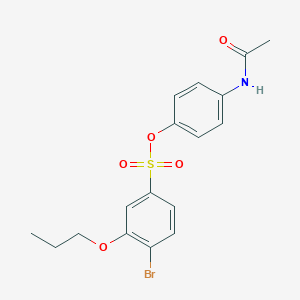

4-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate

Description

Properties

IUPAC Name |

(4-acetamidophenyl) 4-bromo-3-propoxybenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO5S/c1-3-10-23-17-11-15(8-9-16(17)18)25(21,22)24-14-6-4-13(5-7-14)19-12(2)20/h4-9,11H,3,10H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKZDHGHVDYBQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate can be achieved through a multi-step process involving the following key reactions:

Bromination: The bromination of the phenyl ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.

Propoxylation: The propoxy group can be introduced via a nucleophilic substitution reaction using 3-bromopropanol and a base such as potassium carbonate.

Sulfonation: The final step involves the sulfonation of the phenyl ring using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent.

Industrial Production Methods

Industrial production of 4-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate typically involves the optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active site residues, while the bromo and propoxy groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound 18 : 3-Bromo-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide ()

- Molecular Formula : C₁₅H₁₄BrN₃O₄S

- Key Features: Contains a brominated benzene ring and a sulfonyl group linked to an acetylamino phenyl moiety. Functionalized as a hydrazide derivative, which contrasts with the sulfonate ester in the target compound.

- Analytical Data :

4-[3-(2-Thienyl)Acryloyl]phenyl 4-Bromobenzenesulfonate ()

- Molecular Formula : C₁₉H₁₃BrO₄S₂

- Key Features: Contains a 4-bromobenzenesulfonate group but substitutes the acetylamino phenyl with a thienyl acryloyl group. The thiophene ring and acryloyl group introduce π-conjugation and electrophilic reactivity.

- The acryloyl substituent may confer photoactivity or polymerizability, differing from the propoxy group’s role in modulating lipophilicity .

Functional Group Impact on Properties

Biological Activity

The compound 4-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate is a synthetic organic molecule that has garnered attention due to its potential biological activities. Understanding the biological activity of such compounds is crucial for their application in medicinal chemistry and pharmacology. This article reviews the current knowledge on the biological activity of this compound, focusing on its antimicrobial properties, interaction with various biological pathways, and potential therapeutic applications.

Chemical Structure

The structure of 4-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate can be represented as follows:

This compound features:

- An acetylamino group.

- A bromo substitution at the para position.

- A propoxy group attached to a benzene sulfonate moiety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, chloroacetamides, which share structural characteristics with our compound, have shown effectiveness against various pathogens such as Staphylococcus aureus and Candida albicans . The presence of halogenated groups is often associated with increased lipophilicity, enhancing cell membrane permeability and thus antimicrobial efficacy.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Methicillin-resistant S. aureus (MRSA) | Effective |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

The biological activity of 4-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate may involve multiple mechanisms:

- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.

- Interference with Protein Synthesis : The acetylamino group may interact with ribosomal RNA, inhibiting protein synthesis in bacteria.

- Induction of Apoptosis : Compounds in this category have been linked to apoptotic pathways, potentially through caspase activation and modulation of Bcl-2 family proteins .

Research Findings

A study on related compounds demonstrated that structural modifications significantly influenced biological activity. For instance, the position and type of substituents on the phenyl ring were found to correlate with antimicrobial potency . This suggests that similar modifications in 4-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate could enhance its biological efficacy.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Researchers synthesized a series of phenyl-substituted chloroacetamides and tested their activity against Gram-positive and Gram-negative bacteria.

- Results indicated that compounds with para-substituted halogens exhibited superior activity against MRSA compared to their meta or ortho counterparts.

-

Case Study on Apoptotic Induction :

- In vitro studies revealed that derivatives similar to 4-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate induced apoptosis in cancer cell lines by activating caspases and altering mitochondrial membrane potential.

Q & A

Q. Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to sulfonate and acetylamino groups. Poor solubility in water (<0.1 mg/mL) .

- Stability :

- pH Sensitivity : Degrades in strongly acidic/basic conditions (pH <3 or >10).

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent bromine dissociation .

Experimental Tip : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced: What strategies are effective in elucidating the biological targets of brominated sulfonate derivatives?

Q. Methodological Answer :

Computational Docking : Use AutoDock Vina to predict binding affinity with enzymes (e.g., cyclooxygenase-2) based on the bromophenyl moiety’s electronic profile .

Biochemical Assays :

- Kinase Inhibition : Screen against a kinase panel (e.g., EGFR, VEGFR) using fluorescence polarization .

- Cellular Uptake : Track intracellular localization via confocal microscopy (fluorophore-tagged analogs) .

SAR Studies : Modify the propoxy chain length to assess impact on antibacterial activity (e.g., against S. aureus) .

Basic: Which analytical techniques are essential for confirming the purity of this compound post-synthesis?

Q. Methodological Answer :

- HPLC : Use a C18 column (gradient: 10–90% acetonitrile in water) with UV detection at 254 nm. Retention time ~8.2 min .

- Elemental Analysis : Confirm C, H, N, S, Br content within ±0.3% of theoretical values.

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 458.2) .

Common Pitfalls : Residual DMSO in NMR samples can obscure peaks; lyophilize thoroughly before analysis .

Advanced: How to design experiments to determine the reaction mechanism of sulfonate group substitution in such compounds?

Q. Methodological Answer :

Kinetic Studies :

- Vary nucleophile concentration (e.g., amines, thiols) and monitor reaction rate via UV-Vis (λ = 300 nm) .

- Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡) .

Isotopic Labeling : Introduce in the sulfonate group to track oxygen exchange during hydrolysis (analyzed via LC-MS) .

Computational Modeling : Perform DFT calculations (Gaussian 16) to map transition states and identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.